Z-Gly-sar-OH

Descripción general

Descripción

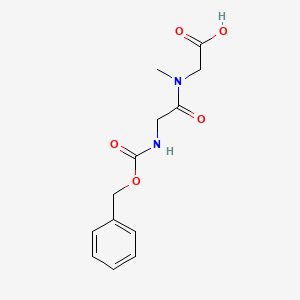

Z-Gly-sar-OH, also known as N-[(phenylmethoxy)carbonyl]glycylsarcosine, is a dipeptide derivative. It is composed of glycine and sarcosine, with a benzyloxycarbonyl (Z) protecting group attached to the glycine residue. This compound is often used in peptide synthesis and research due to its stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Z-Gly-sar-OH can be synthesized through a series of peptide coupling reactions. One common method involves the reaction of Z-glycine with sarcosine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature. The product is then purified through crystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of peptide synthesis apply. Large-scale production would involve automated peptide synthesizers, which can efficiently couple amino acids and protect groups under controlled conditions. The use of high-purity reagents and solvents ensures the consistency and quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Z-Gly-sar-OH undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to release glycine and sarcosine.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Coupling Reactions: It can participate in further peptide coupling reactions to form longer peptide chains.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can be used to hydrolyze this compound. For example, hydrochloric acid or sodium hydroxide solutions can facilitate the hydrolysis process.

Substitution: Reagents such as trifluoroacetic acid (TFA) can be used to remove the benzyloxycarbonyl group.

Coupling Reactions: Reagents like DCC, DMAP, and N,N’-diisopropylcarbodiimide (DIC) are commonly used in peptide coupling reactions.

Major Products Formed

Hydrolysis: Glycine and sarcosine.

Substitution: Deprotected glycine-sarcosine dipeptide.

Coupling Reactions: Longer peptide chains with this compound as a building block.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1. PEPT-1 Mediated Transport Studies

Glycyl-sarcosine is primarily utilized to study the proton-coupled peptide transporter PEPT-1 (SLC15A1). Its structural stability due to N-methylation of the peptide bond makes it resistant to enzymatic degradation, allowing for reliable investigations into peptide transport mechanisms. Research has demonstrated that glycyl-sarcosine serves as a substrate for PEPT-1, facilitating the understanding of drug absorption processes in the intestine .

1.2. Inhibition Studies

Glycyl-sarcosine has been employed in various inhibition studies to evaluate the effects of different compounds on its uptake via PEPT-1. For instance, competitive inhibition assays have shown that Gly-Pro, losartan, and valaciclovir significantly affect glycyl-sarcosine uptake, with calculated IC50 values indicating their potency as inhibitors . These findings are crucial for developing drugs that can modulate peptide transport systems.

Analytical Method Development

2.1. Quantification Assays

Recent advancements have led to the development of highly sensitive quantification assays for glycyl-sarcosine using UPLC-MS/MS techniques. These assays allow for the detection of glycyl-sarcosine at concentrations as low as 0.1 ng/mL in cell lysates, which is essential for semi-high-throughput screening of PEPT-1 inhibitors . The methodology includes optimized sample preparation protocols that enhance sensitivity and reduce resource requirements.

| Parameter | Value |

|---|---|

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Dynamic Range | 0.1 - 1000 ng/mL |

| Assay Type | UPLC-MS/MS |

Cellular Uptake Studies

3.1. Caco-2 Cell Model

Glycyl-sarcosine is extensively used in Caco-2 cell models to simulate intestinal absorption processes. The uptake studies conducted on Caco-2 cells have provided insights into how various factors such as pH and concentration influence the transport of peptides across intestinal barriers . The results indicate that glycyl-sarcosine maintains a high affinity for PEPT-1, making it an ideal candidate for studying drug absorption mechanisms.

Case Studies and Findings

4.1. Study on Ion Transport and Nutrient Absorption

A study highlighted the role of enteric endocrine cells in nutrient absorption and ion transport, indirectly linking the importance of substrates like glycyl-sarcosine in maintaining intestinal homeostasis . The loss of enteroendocrine cells resulted in significant imbalances in nutrient absorption, emphasizing the need for effective transport substrates.

4.2. Inhibition Mechanism Exploration

Further investigations into the inhibition mechanisms revealed that various compounds could modulate glycyl-sarcosine uptake through competitive inhibition pathways, providing valuable data for drug design targeting PEPT-1 .

Mecanismo De Acción

The mechanism of action of Z-Gly-sar-OH involves its interaction with peptide transporters and enzymes. In biological systems, it can be transported across cell membranes by peptide transporters such as PEPT-1. Once inside the cell, it can be hydrolyzed by peptidases to release glycine and sarcosine, which can then participate in various metabolic pathways .

Comparación Con Compuestos Similares

Similar Compounds

Glycine-sarcosine (Gly-Sar): A simpler dipeptide without the benzyloxycarbonyl protecting group.

N-methylglycine (Sarcosine): A single amino acid derivative.

N,N-dimethylglycine: A dimethylated derivative of glycine.

Uniqueness

Z-Gly-sar-OH is unique due to the presence of the benzyloxycarbonyl protecting group, which provides stability and allows for selective reactions in peptide synthesis. This makes it a valuable tool in the synthesis of complex peptides and proteins .

Actividad Biológica

Z-Gly-sar-OH, a derivative of glycine, has garnered attention in recent years for its biological activities, particularly in relation to its role as a dipeptide. This article reviews the current understanding of its biological activity, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

- Molecular Formula : C₁₁H₁₃NO₄

- Molecular Weight : 223.23 g/mol

- CAS Number : 39608-31-6

This compound functions primarily through its interaction with peptide transporters and various biological pathways:

- Transport Mechanism :

- Inhibition Studies :

Biological Activity

This compound has been linked to various biological activities:

- Neuroprotective Effects : Research indicates that this compound may enhance neuronal survival by modulating reactive oxygen species (ROS) production. Inhibition of prolyl oligopeptidase (POP), an enzyme involved in neurodegenerative processes, has been shown to improve cell viability in neuroblastoma models .

- Anti-inflammatory Properties : The compound has been associated with reduced inflammation through its role in generating immunoactive peptides from larger proteins. This suggests potential therapeutic applications in inflammatory diseases .

Case Studies

Several studies have explored the effects of this compound in various biological contexts:

- Neuroblastoma Cell Lines :

- Gastrointestinal Absorption :

Research Findings Summary

Propiedades

IUPAC Name |

2-[methyl-[2-(phenylmethoxycarbonylamino)acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5/c1-15(8-12(17)18)11(16)7-14-13(19)20-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSQLCGFBZSRPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=O)CNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20293391 | |

| Record name | Z-GLY-SAR-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7801-91-4 | |

| Record name | 7801-91-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Z-GLY-SAR-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.